5-phenoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride
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Overview
Description
5-phenoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a chemical compound that belongs to the benzofuran class. Benzofuran derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenoxybenzaldehyde with an amine source in the presence of a catalyst to form the benzofuran ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-phenoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The aromatic ring in the benzofuran structure allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzofuran ring .
Scientific Research Applications
5-phenoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Due to its potential antimicrobial and anticancer properties, it is investigated for therapeutic applications.
Mechanism of Action
The mechanism of action of 5-phenoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. For example, it may interfere with DNA replication or protein synthesis in microbial cells, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB)
- 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB)
- 8-methoxypsoralen
- Angelicin
Uniqueness
Compared to similar compounds, 5-phenoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride exhibits unique structural features that may enhance its biological activity and specificity.
Properties
CAS No. |
2763776-55-0 |
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Molecular Formula |
C14H14ClNO2 |
Molecular Weight |
263.72 g/mol |
IUPAC Name |
5-phenoxy-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
InChI |
InChI=1S/C14H13NO2.ClH/c15-13-9-16-14-7-6-11(8-12(13)14)17-10-4-2-1-3-5-10;/h1-8,13H,9,15H2;1H |
InChI Key |
MADYRLIBPJRKPW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C=CC(=C2)OC3=CC=CC=C3)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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